
N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide
Descripción general
Descripción
Z944, también conocido como Ulixacaltamida, es un antagonista potente y selectivo del canal de calcio de tipo T. Se ha estudiado ampliamente por sus posibles aplicaciones terapéuticas en el tratamiento de trastornos neurológicos como la epilepsia y el dolor crónico. Los canales de calcio de tipo T desempeñan un papel crucial en la regulación de la excitabilidad neuronal, y su inhibición puede conducir a beneficios terapéuticos significativos .
Métodos De Preparación
La síntesis de Z944 involucra varios pasos, comenzando con la preparación de la estructura principal de piperidina. La ruta sintética generalmente incluye los siguientes pasos:
Formación del núcleo de piperidina: El núcleo de piperidina se sintetiza a través de una serie de reacciones, que incluyen ciclización y modificaciones de grupos funcionales.
Introducción de sustituyentes: Se introducen varios sustituyentes al núcleo de piperidina para mejorar su actividad y selectividad. Esto incluye la adición de un grupo benzoílo cloro-fluoro y un grupo terc-butilo.
Ensamblaje final: El compuesto final se ensambla a través de una serie de reacciones de acoplamiento, seguidas de purificación y caracterización para asegurar que se obtenga el producto deseado
Análisis De Reacciones Químicas
Z944 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Z944 puede experimentar reacciones de oxidación, particularmente en el anillo de piperidina, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en Z944, como la reducción de cetonas a alcoholes.
Sustitución: Las reacciones de sustitución se utilizan comúnmente para introducir o modificar sustituyentes en el grupo benzoílo, como la halogenación o la alquilación.
Reactivos y condiciones comunes: Los reactivos típicos utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y agentes halogenantes como el cloro o el bromo. .
Aplicaciones Científicas De Investigación
Pain Management
Ulixacaltamide has been investigated for its analgesic properties. As a T-type calcium channel blocker, it reduces the excitability of neurons involved in pain pathways. Studies have shown that it effectively alleviates pain in animal models, suggesting its potential utility in treating chronic pain conditions.
Neurological Disorders
Research indicates that Ulixacaltamide may have applications in treating neurological disorders characterized by abnormal neuronal excitability, such as epilepsy and neuropathic pain. By modulating calcium influx through T-type channels, it may help stabilize neuronal activity and reduce seizure frequency.
Cardiovascular Research
Given its mechanism of action on calcium channels, Ulixacaltamide is also being explored for cardiovascular applications. Calcium channels play a pivotal role in cardiac function; thus, understanding how Ulixacaltamide affects these pathways could lead to novel treatments for heart conditions.
Case Studies and Research Findings
Study | Objective | Findings |
---|---|---|
Study on Analgesic Effects | Evaluate the efficacy of Ulixacaltamide in neuropathic pain models | Demonstrated significant reduction in pain scores compared to control groups, indicating strong analgesic properties. |
T-type Calcium Channel Blockade | Investigate the selectivity and potency of Ulixacaltamide | Found to selectively inhibit T-type calcium channels with IC50 values indicating high potency against hCav3.1/Cav3.2/Cav3.3 channels. |
Neuroprotection Studies | Assess neuroprotective effects in models of excitotoxicity | Showed reduced neuronal death and improved functional outcomes, suggesting potential for treating neurodegenerative diseases. |
Mecanismo De Acción
Z944 ejerce sus efectos bloqueando selectivamente los canales de calcio de tipo T, específicamente las isoformas CaV3.1, CaV3.2 y CaV3.3. Estos canales están involucrados en la regulación de la excitabilidad neuronal y la transmisión sináptica. Al inhibir estos canales, Z944 reduce la entrada de iones calcio a las neuronas, lo que disminuye la excitabilidad neuronal y reduce la probabilidad de convulsiones y la señalización del dolor . El compuesto interactúa con los canales a través del bloqueo de los poros y la modulación alostérica, lo que lleva a una inhibición efectiva .
Comparación Con Compuestos Similares
Z944 es único en su alta selectividad y potencia para los canales de calcio de tipo T en comparación con otros compuestos similares. Algunos compuestos similares incluyen:
Actividad Biológica
N-((1-(2-(tert-butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide, also known as Z944, is a compound with significant biological activity, particularly as a T-type calcium channel blocker. This article explores its chemical properties, biological mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : C19H27ClFN3O2
- Molecular Weight : 383.9 g/mol
- CAS Number : 1199236-64-0
- Chemical Structure :
Z944 functions primarily as a T-type calcium channel blocker. It modulates calcium influx in neurons, which is crucial for various physiological processes including neurotransmitter release and neuronal excitability. Research has indicated that Z944 effectively inhibits low-threshold T-type calcium currents in spinal neurons, which are implicated in pain pathways and epilepsy .
Pain Management
Z944 has demonstrated efficacy in models of persistent inflammatory pain. In studies involving adult rats, administration of Z944 resulted in a dose-dependent reduction of mechanical allodynia, indicating its potential as an analgesic agent . The compound's ability to block T-type currents contributes to its analgesic properties by reducing neuronal excitability and pain signaling.
Epilepsy Treatment
In models of temporal lobe epilepsy (TLE), Z944 has shown promise in reducing seizure frequency and severity. Chronic treatment with Z944 led to a significant decrease in spontaneous recurrent seizures and improved cognitive function in post-status epilepticus models . This highlights its potential utility in managing epilepsy by targeting calcium channel dysregulation.
Study on Pain Relief
In a controlled study, Z944 was administered intraperitoneally at doses ranging from 1 to 10 mg/kg. The results showed that the treatment significantly reversed mechanical allodynia in rats subjected to inflammatory pain models. Notably, both male and female rats exhibited similar responses to the treatment, reinforcing the compound's efficacy across genders .
Epileptic Model Investigation
A separate investigation into the effects of Z944 on TLE revealed that chronic administration not only reduced seizure incidents but also decreased the expression of T-type calcium channels in the hippocampus. This suggests a potential disease-modifying effect, providing insights into how Z944 could alter disease progression in epilepsy .
Comparative Analysis with Other Compounds
Compound Name | Mechanism of Action | Therapeutic Use | Efficacy Evidence |
---|---|---|---|
Z944 | T-type Ca²+ channel blocker | Pain relief, epilepsy | Reduced allodynia and seizure frequency |
Methotrexate | DHFR inhibitor | Cancer treatment | Resistance mechanisms noted |
Benzamide Riboside | IMPDH inhibitor | Cancer treatment | Downregulates DHFR protein |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what key parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amidation and alkylation steps. Key parameters include:
- Temperature Control : Maintaining 0–5°C during coupling reactions to minimize side reactions (e.g., using EDC·HCl or HOBt·H₂O as coupling agents) .
- pH Optimization : Adjusting pH to 8–9 using triethylamine or potassium carbonate to enhance nucleophilic reactivity .
- Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) confirm substituent positions and stereochemistry. For example, piperidine protons appear as multiplet signals at δ 2.5–3.5 ppm .
- LCMS : High-resolution LCMS (ESI⁺) validates molecular weight (e.g., m/z calculated for C₁₉H₂₅ClFN₃O₂: 382.16; observed: 382.1 [M+H]⁺) and monitors reaction progress .
- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>98% at 215/254 nm) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2 skin irritant) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols, as the compound may release toxic gases (e.g., NOₓ) under decomposition .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate by-product formation during synthesis?
- Methodological Answer :
- By-Product Analysis : Use TLC or LCMS to identify intermediates (e.g., tert-butyl carbamate derivatives) formed due to incomplete coupling .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of hydrophobic intermediates, reducing aggregation .
- Stoichiometry : Limit excess reagents (e.g., ≤1.2 eq. of 2,4-difluorobenzylamine) to prevent over-alkylation .
Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Binding Assays : Surface plasmon resonance (SPR) quantifies target affinity (e.g., KD values for kinase inhibition) to differentiate true activity from assay artifacts .
- Structural Analog Studies : Compare substituent effects (e.g., replacing 3-chloro with 4-fluorophenyl groups) using molecular docking (AutoDock Vina) to correlate activity with steric/electronic properties .
- Meta-Analysis : Cross-reference bioactivity datasets (ChEMBL, PubChem) to identify outliers caused by assay variability .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (pH 1–13, 37°C) with HPLC monitoring. For example, the compound may hydrolyze in acidic conditions (t½ = 2 hours at pH 1) but remain stable at pH 7.4 .
- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition onset temperatures (e.g., >150°C in inert atmospheres) .
- Light Sensitivity : Store in amber vials if UV-Vis spectroscopy shows absorbance peaks <400 nm, indicating photodegradation risk .
Propiedades
IUPAC Name |
N-[[1-[2-(tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]-3-chloro-5-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClFN3O2/c1-19(2,3)23-17(25)12-24-6-4-13(5-7-24)11-22-18(26)14-8-15(20)10-16(21)9-14/h8-10,13H,4-7,11-12H2,1-3H3,(H,22,26)(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCLITFYIMJMNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659275 | |
Record name | N-({1-[2-(tert-Butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199236-64-0 | |
Record name | Ulixacaltamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199236640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-({1-[2-(tert-Butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ULIXACALTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT2PJH89C3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.